molecular formula C19H40O4S B8262323 11-Octadecen-1-ol, methanesulfonate, (11Z)-

11-Octadecen-1-ol, methanesulfonate, (11Z)-

Cat. No.: B8262323
M. Wt: 364.6 g/mol
InChI Key: GCIGPEXTVCCRJY-CFYXSCKTSA-N
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Chemical Reactions Analysis

11-Octadecen-1-ol, methanesulfonate, (11Z)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-Octadecen-1-ol, methanesulfonate, (11Z)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-Octadecen-1-ol, methanesulfonate, (11Z)- involves its interaction with specific molecular targets and pathways. The methanesulfonate group can participate in nucleophilic substitution reactions, while the long carbon chain and double bond contribute to its hydrophobic interactions with biological membranes . These interactions can affect various cellular processes and pathways.

Comparison with Similar Compounds

11-Octadecen-1-ol, methanesulfonate, (11Z)- can be compared with similar compounds such as:

    11-Octadecen-1-ol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

    11(E)-Octadecenol: Has a different configuration of the double bond, which can affect its chemical and biological properties.

The uniqueness of 11-Octadecen-1-ol, methanesulfonate, (11Z)- lies in its specific structure, which combines a long carbon chain, a double bond, and a methanesulfonate group, providing distinct reactivity and applications.

Properties

IUPAC Name

methanesulfonic acid;(Z)-octadec-11-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,2,3,4)/b8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGPEXTVCCRJY-CFYXSCKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCO.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCO.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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